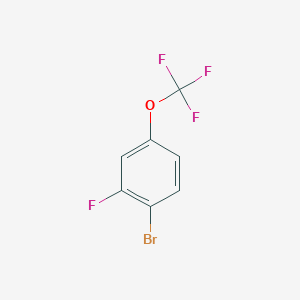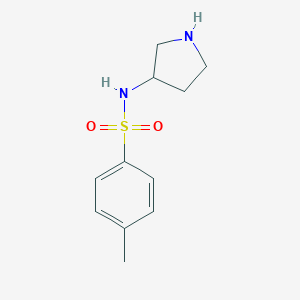
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-bromothiazol-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a 5-bromothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromothiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-bromothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for Benzyl (5-bromothiazol-2-yl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-bromothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminothiazole derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Benzyl (5-bromothiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in the context of acetylcholinesterase and butyrylcholinesterase inhibition.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate largely depends on its application. In the context of enzyme inhibition, the compound interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalysis. The bromothiazole moiety is crucial for binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the bromothiazole ring, making it less specific in certain biological applications.
5-Bromothiazol-2-yl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Uniqueness
Benzyl (5-bromothiazol-2-yl)carbamate is unique due to the presence of both the benzyl and bromothiazole groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Properties
CAS No. |
175592-55-9 |
|---|---|
Molecular Formula |
C11H9BrN2O2S |
Molecular Weight |
313.17 g/mol |
IUPAC Name |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Synonyms |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)


![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)



